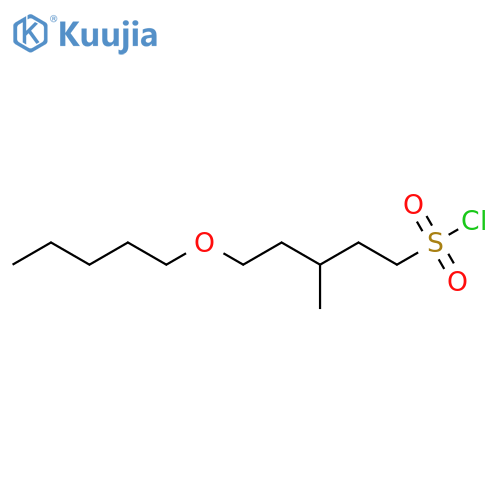

Cas no 1491825-36-5 (3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride)

3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-Pentanesulfonyl chloride, 3-methyl-5-(pentyloxy)-

- 3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride

- 3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride

-

- インチ: 1S/C11H23ClO3S/c1-3-4-5-8-15-9-6-11(2)7-10-16(12,13)14/h11H,3-10H2,1-2H3

- InChIKey: YHZMZMPFANXFNB-UHFFFAOYSA-N

- ほほえんだ: C(S(Cl)(=O)=O)CC(C)CCOCCCCC

3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1144674-0.1g |

3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |

1491825-36-5 | 95% | 0.1g |

$678.0 | 2023-10-25 | |

| Enamine | EN300-1144674-0.25g |

3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |

1491825-36-5 | 95% | 0.25g |

$708.0 | 2023-10-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422275-500mg |

3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |

1491825-36-5 | 98% | 500mg |

¥31449 | 2023-04-15 | |

| Enamine | EN300-1144674-2.5g |

3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |

1491825-36-5 | 95% | 2.5g |

$1509.0 | 2023-10-25 | |

| Enamine | EN300-1144674-5g |

3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |

1491825-36-5 | 95% | 5g |

$2235.0 | 2023-10-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422275-50mg |

3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |

1491825-36-5 | 98% | 50mg |

¥22032 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422275-250mg |

3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |

1491825-36-5 | 98% | 250mg |

¥26132 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422275-1g |

3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |

1491825-36-5 | 98% | 1g |

¥32778 | 2023-04-15 | |

| Enamine | EN300-1144674-5.0g |

3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |

1491825-36-5 | 5g |

$3520.0 | 2023-05-26 | ||

| Enamine | EN300-1144674-0.5g |

3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |

1491825-36-5 | 95% | 0.5g |

$739.0 | 2023-10-25 |

3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

3-methyl-5-(pentyloxy)pentane-1-sulfonyl chlorideに関する追加情報

1491825-36-5および3-methyl-5-(pentyloxy)pentane-1-sulfonyl chlorideに関する最新研究動向

近年、化学生物医薬品分野において、CAS番号1491825-36-5および3-methyl-5-(pentyloxy)pentane-1-sulfonyl chlorideに関する研究が注目を集めています。これらの化合物は、新規医薬品候補や生物学的活性分子の合成中間体としての潜在的な応用が期待されており、特に標的治療や創薬化学の分野での活用が検討されています。

2023年に発表された最新の研究によると、3-methyl-5-(pentyloxy)pentane-1-sulfonyl chlorideは、スルホン化反応における重要な試薬としての有用性が確認されています。この化合物を用いることで、複雑な分子骨格の選択的スルホン化が可能となり、創薬プロセスにおける合成効率の向上が報告されています。特に、その特異的な反応性は、従来のスルホン化試薬と比較して優位性があることが明らかになりました。

1491825-36-5に関連する研究では、この化合物を基本骨格とする一連の誘導体が抗炎症活性を示すことが発見されました。分子ドッキングシミュレーションとin vitro試験の結果、特定の構造修飾を施した誘導体がNF-κBシグナル経路を阻害することが確認され、慢性炎症性疾患の治療薬開発への応用可能性が示唆されています。

最近の合成方法論の進展により、3-methyl-5-(pentyloxy)pentane-1-sulfonyl chlorideの製造プロセスが最適化され、収率と純度の向上が達成されています。新しい触媒システムの導入により、従来課題であった副生成物の発生を抑制することに成功し、工業規模での生産実現性が高まっています。

これらの化合物の安全性評価に関する予備的研究も進行中です。初期の毒性試験では、適切な構造修飾を行うことで、良好な安全性プロファイルが得られる可能性が示されています。ただし、詳細な薬物動態や代謝に関する研究は今後の課題として残されています。

今後の展望として、1491825-36-5骨格を有する化合物ライブラリーの拡張と高精度スクリーニングが計画されています。また、3-methyl-5-(pentyloxy)pentane-1-sulfonyl chlorideを活用した新規合成戦略の開発により、より複雑な医薬品候補分子へのアクセスが可能になると期待されています。

総括すると、1491825-36-5および3-methyl-5-(pentyloxy)pentane-1-sulfonyl chlorideを中心とした研究は、創薬化学と医薬品開発の分野で重要な進展をもたらす可能性を秘めています。今後の研究の進展により、これらの化合物の真の潜在能力が明らかになることが期待されます。

1491825-36-5 (3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride) 関連製品

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)